molecular formula C36H58O3 B043720 Estradiol 17-O-Octadecanoate CAS No. 82205-00-3

Estradiol 17-O-Octadecanoate

Número de catálogo: B043720
Número CAS: 82205-00-3
Peso molecular: 538.8 g/mol
Clave InChI: KIADYVOYCQRXRE-IMTRJTTHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Estradiol 17-O-Octadecanoate is a synthetic ester derivative of 17β-estradiol, where the hydroxyl group at the 17th position is substituted with an octadecanoate (stearate) moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Estradiol 17-O-Octadecanoate can be synthesized through the esterification of estradiol with octadecanoic acid (stearic acid). The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid in an organic solvent like toluene. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

Estradiol 17-O-Octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Estradiol 17-O-Octadecanoate has a wide range of scientific research applications:

Mecanismo De Acción

Estradiol 17-O-Octadecanoate exerts its effects by binding to estrogen receptors in target cells. Once bound, the estrogen receptor complex translocates to the nucleus, where it regulates the transcription of specific genes involved in various physiological processes. This regulation leads to the development and maintenance of female reproductive tissues, secondary sexual characteristics, and other estrogen-dependent functions .

Comparación Con Compuestos Similares

Comparison with Similar Estradiol Esters

Structural and Physicochemical Properties

The esterification of estradiol with fatty acids alters solubility, metabolic stability, and release kinetics. Below is a comparative analysis:

Compound Ester Chain Length Molecular Formula Molecular Weight (g/mol) Stability Key Incompatibilities
Estradiol 17-O-Octadecanoate C18 (stearate) C₃₆H₅₈O₃ 538.86 Inferred stable (analog-based) Strong oxidizers (theoretical)
Estradiol Valerate C5 (valerate) C₂₃H₃₂O₃ 356.50 Stable under recommended conditions Strong oxidizing agents
Estradiol Acetate C2 (acetate) C₂₀H₂₆O₃ 314.42 Stable in storage Strong acids/alkalis, oxidizers
Estradiol Undecanoate C11 (undecanoate) C₂₉H₄₄O₃ 440.66 Not explicitly reported Not specified

Key Observations:

  • Lipophilicity and Bioavailability: Longer esters (e.g., octadecanoate) are expected to exhibit increased lipid solubility, favoring sustained release and depot formulations.
  • Stability : All analogs are stable under recommended storage conditions, but decomposition pathways vary. For example, estradiol valerate produces CO₂ and CO under thermal stress , while estradiol acetate may emit toxic fumes upon decomposition .

Pharmacokinetic and Clinical Profiles

Estradiol Valerate (C5)

  • Clinical Use: Widely used in hormone replacement therapy (HRT) and assisted reproductive technologies (ART).
  • Pharmacokinetics : Oral administration results in higher peak estradiol levels compared to transdermal delivery (e.g., 1,366 pg/mL vs. 595 pg/mL in FET cycles) but similar pregnancy rates (clinical pregnancy: 31.8% vs. 30.8%) .
  • Safety : Linked to a 4.8% clinical abortion rate in oral formulations, versus 0% in transdermal routes .

Estradiol Acetate (C2)

  • Applications : Primarily used in laboratory settings for synthesis .
  • Handling : Requires stringent safety measures (e.g., ventilation, protective gear) due to risks of irritation and hazardous decomposition .

Estradiol Undecanoate (C11)

  • Research Use : Employed in isotopic studies (e.g., ¹³C-labeled variants) to track metabolic pathways .
  • Theoretical Advantages : A mid-length ester chain may balance prolonged release and manageable solubility.

This compound (C18)

  • Inferred Profile : The stearate ester’s extended chain likely enhances depot effects, reducing dosing frequency. However, this may compromise rapid bioavailability, making it less suitable for acute applications.

Actividad Biológica

Estradiol 17-O-Octadecanoate, also known as Estradiol 17β-stearate, is a long-chain fatty acid ester of estradiol. This compound is notable for its prolonged pharmacological effects compared to its parent compound, estradiol, making it a significant agent in hormone replacement therapies and various medical applications. Its unique structural characteristics contribute to its biological activity, which is mediated through its conversion into estradiol by enzymatic hydrolysis.

This compound acts primarily as a pro-drug. It lacks direct affinity for estrogen receptors until hydrolyzed into estradiol, which then binds to estrogen receptors (ER) and exerts biological effects. The hydrolysis of this ester is catalyzed by esterases, predominantly in the liver, which releases estradiol into circulation. This slow release mechanism results in a prolonged duration of action, making it advantageous for therapeutic use.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its lipophilicity and hydrophobicity, allowing for effective transport via lipoproteins. The rate-limiting step in its metabolism is the hydrolysis of the ester bond, which influences its therapeutic efficacy and duration of action. Studies indicate that longer fatty acid chains can affect clearance rates; however, chains beyond 12 carbons may enhance clearance due to increased lipophilicity .

Cellular and Molecular Effects

This compound has been shown to induce various cellular responses:

  • DNA Damage : It can induce DNA double-strand breaks in certain cell lines, suggesting potential genotoxic effects at high concentrations.
  • Gene Regulation : Upon conversion to estradiol, it regulates genes involved in cell proliferation and survival. For instance, it has been implicated in upregulating GREB1, a gene associated with tumor progression in ovarian cancer models .
  • Metabolic Effects : Estradiol modulates glucose metabolism and insulin secretion through the G protein-coupled estrogen receptor (GPER), influencing pathways such as Akt/mTOR.

Hormone Replacement Therapy

In clinical settings, this compound has been utilized in hormone replacement therapy (HRT) for menopausal women. Studies have demonstrated that it effectively increases bone mineral density while minimizing adverse hepatic effects compared to other forms of estrogen administration. A study comparing oral versus percutaneous administration found that percutaneous routes led to fewer hepatic changes and maintained physiological plasma ratios of estrone to estradiol .

Cancer Research

Research has also focused on the role of estradiol in cancer biology. In transgenic mouse models of ovarian cancer, exogenous estradiol accelerated tumor progression by modifying the tumor microenvironment and increasing gene expression associated with growth and metastasis .

Comparative Biological Activity

Compound Mechanism Duration of Action Clinical Applications
This compoundPro-drug; hydrolyzed to estradiolProlongedHRT; cancer treatment
EstradiolDirect ER bindingShorterHRT; contraceptives; cancer treatment

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Estradiol 17-O-Octadecanoate, and how can researchers ensure reproducibility?

  • Methodology : Synthesis protocols should include step-by-step esterification of estradiol with octadecanoic acid under controlled anhydrous conditions. Characterization via 1^1H/13^13C NMR, HPLC, and mass spectrometry is critical to confirm purity (>98%) and structural integrity. Reproducibility requires strict adherence to reaction parameters (e.g., temperature, solvent ratios) and validation against reference standards .

Q. How can researchers validate the stability of this compound in experimental matrices (e.g., cell culture media)?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use LC-MS/MS to quantify degradation products and establish degradation kinetics. Compare results with pharmacopeial guidelines (e.g., USP-NF) for hormone esters to define acceptable stability thresholds .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodology : Employ validated LC-MS/MS methods with deuterated internal standards to minimize matrix effects. Calibration curves should cover physiologically relevant concentrations (0.1–100 ng/mL). Include specificity testing against structurally similar steroids (e.g., estradiol acetate) to ensure assay accuracy .

Advanced Research Questions

Q. How do molecular modifications (e.g., ester chain length) impact the receptor-binding affinity of this compound compared to native estradiol?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics to estrogen receptors (ERα/ERβ). Compare dissociation constants (KdK_d) of the octadecanoate derivative with estradiol and shorter-chain esters (e.g., acetate). Statistical analysis should include ANOVA to assess significance across derivatives .

Q. What experimental strategies resolve contradictory data on the metabolic half-life of this compound in different model systems?

  • Methodology : Perform cross-species pharmacokinetic studies (rodent vs. primate) with radiolabeled 3^3H-estradiol octadecanoate. Use compartmental modeling to account for interspecies variations in esterase activity and lipid metabolism. Validate findings with in vitro hepatocyte assays to isolate enzyme-specific contributions .

Q. How can in vitro findings on this compound’s antiproliferative effects be reconciled with in vivo tumor promotion observed in some studies?

  • Methodology : Design dual-arm experiments comparing in vitro cell proliferation assays (e.g., MTT) with in vivo xenograft models. Measure tissue-specific esterase expression via qPCR to correlate metabolite conversion rates with tumor outcomes. Use linear regression to model dose-response discrepancies .

Q. What computational approaches predict the environmental persistence of this compound, and how can these be validated experimentally?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Validate predictions via OECD 301F biodegradation testing in simulated aquatic environments. Analyze degradation products using high-resolution mass spectrometry to confirm pathways .

Q. Methodological Best Practices

Q. How should researchers design controlled studies to isolate the effects of this compound from endogenous hormones?

  • Guidelines : Use gonadectomized animal models or hormone-depleted cell lines to eliminate confounding variables. Include vehicle controls (e.g., lipid carriers) and baseline hormone measurements. Statistical power analysis should determine minimum sample sizes to detect significant effects .

Q. What criteria define robust dose-response relationships for this compound in endocrine disruption studies?

  • Guidelines : Establish a minimum of five dose levels spanning NOAEL (no observed adverse effect level) to LOEL (lowest observed effect level). Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves. Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How can researchers address batch-to-batch variability in this compound for longitudinal studies?

  • Guidelines : Source compounds from accredited suppliers (e.g., USP-certified vendors). Perform batch-specific purity verification via DSC (differential scanning calorimetry) and chiral HPLC. Store aliquots under inert atmospheres to prevent oxidation .

Q. Data Presentation and Ethics

Q. What ethical considerations apply when using this compound in animal studies?

  • Guidelines : Adhere to institutional animal care protocols (IACUC) for hormone administration. Justify dosing regimens with preliminary toxicity data. Disclose conflicts of interest, particularly if collaborating with entities holding patents on derivatives .

Q. How should conflicting solubility data for this compound be reported in publications?

  • Guidelines : Disclose solvent systems (e.g., DMSO vs. ethanol), temperature, and agitation methods. Use standardized nomenclature (e.g., IUPAC) and reference solubility databases. Differentiate between kinetic and thermodynamic solubility in supplementary materials .

Propiedades

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(38)39-34-24-23-33-32-21-19-28-27-29(37)20-22-30(28)31(32)25-26-36(33,34)2/h20,22,27,31-34,37H,3-19,21,23-26H2,1-2H3/t31-,32-,33+,34+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIADYVOYCQRXRE-IMTRJTTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002548
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82205-00-3
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82205-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol-17-stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082205003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Estra-1,3,5(10)-triene-3,17-diol 17-octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59G2KR8QBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.